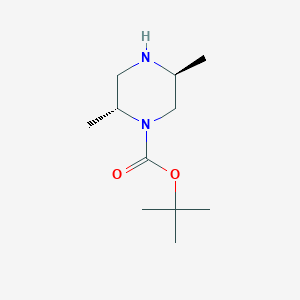
(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate is a chemical compound with the molecular formula C₁₁H₂₂N₂O₂ and a molecular weight of 214.31 g/mol . It is a chiral compound, meaning it has non-superimposable mirror images, and is often used in various chemical and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate typically involves the reaction of tert-butyl carbamate with 2,5-dimethylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety .
化学反応の分析
Types of Reactions
(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce secondary amines .
科学的研究の応用
(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context, and modulate biochemical pathways by binding to active sites or allosteric sites on target proteins .
類似化合物との比較
Similar Compounds
tert-Butyl 2,5-dimethylpiperazine-1-carboxylate: Similar structure but lacks the chiral centers.
2,5-Dimethylpiperazine: A simpler structure without the tert-butyl and carboxylate groups.
tert-Butyl piperazine-1-carboxylate: Similar but without the methyl groups on the piperazine ring.
Uniqueness
(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate is unique due to its chiral centers, which impart specific stereochemical properties that can be crucial in asymmetric synthesis and chiral recognition processes .
生物活性
(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate (CAS No. 1523541-79-8) is a synthetic compound belonging to the piperazine family. This compound has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant studies.
- Molecular Formula : C11H22N2O2
- Molecular Weight : 214.305 g/mol
- CAS Number : 1523541-79-8
- Purity : Typically above 95% for research applications
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems and has potential implications in neuropharmacology.
Potential Mechanisms:
- Neurotransmitter Modulation : The compound may influence the release and uptake of neurotransmitters such as serotonin and dopamine.
- Receptor Binding : Studies indicate potential binding affinity to various receptors, including serotonin receptors.
- Cytotoxicity : Some derivatives have shown cytotoxic effects on specific cancer cell lines, indicating potential anti-cancer properties.
Table 1: Summary of Biological Activities
Case Studies
-
Antidepressant Activity :
A study conducted on animal models indicated that this compound increased serotonin levels in the brain, suggesting antidepressant-like effects. The results demonstrated significant behavioral changes in tests measuring depression-like symptoms. -
Anticancer Properties :
Research involving human cancer cell lines showed that this compound induced apoptosis through the activation of caspase pathways. The findings suggest that it could be a candidate for further development as an anticancer agent. -
Anti-inflammatory Effects :
In vitro studies have shown that the compound reduced levels of pro-inflammatory cytokines in macrophage cultures, indicating potential use in treating inflammatory diseases.
Safety and Toxicology
While promising, the safety profile of this compound is crucial for its application in therapeutics. Preliminary toxicological assessments have indicated low toxicity at therapeutic doses; however, comprehensive studies are necessary to fully establish its safety profile.
Table 2: Toxicological Data Overview
特性
IUPAC Name |
tert-butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZCVLUQTJRRAA-DTWKUNHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1C(=O)OC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN[C@H](CN1C(=O)OC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














